molecular formula C11H12N2 B129243 N,1-dimethylisoquinolin-7-amine CAS No. 140683-34-7

N,1-dimethylisoquinolin-7-amine

Cat. No.: B129243
CAS No.: 140683-34-7
M. Wt: 172.23 g/mol
InChI Key: UZHHZAVBNWGRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-Dimethylisoquinolin-7-amine is a substituted isoquinoline derivative characterized by methyl groups at the nitrogen atom (N-methyl) and the 1-position of the isoquinoline core. Isoquinoline derivatives are widely studied for their pharmacological and synthetic utility, particularly in medicinal chemistry for targeting central nervous system disorders and cancer .

Properties

CAS No.

140683-34-7

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

N,1-dimethylisoquinolin-7-amine

InChI

InChI=1S/C11H12N2/c1-8-11-7-10(12-2)4-3-9(11)5-6-13-8/h3-7,12H,1-2H3

InChI Key

UZHHZAVBNWGRMO-UHFFFAOYSA-N

SMILES

CC1=NC=CC2=C1C=C(C=C2)NC

Canonical SMILES

CC1=NC=CC2=C1C=C(C=C2)NC

Synonyms

7-Isoquinolinamine,N,1-dimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

  • Substituent Effects: Methyl Groups: The N- and 1-methyl groups in the target compound likely reduce polarity and enhance metabolic stability compared to chloro or nitro analogs . Chloro Substitution: In 1-chloro-N-methylisoquinolin-7-amine, the electron-withdrawing Cl lowers the pKa (3.05), increasing acidity compared to methylated derivatives . Nitro Group: The nitro-substituted analog exhibits acute toxicity (Cat 4), emphasizing the impact of strongly electron-withdrawing groups on hazard profiles .
  • Structural Modifications: Saturation of the isoquinoline ring (e.g., tetrahydro derivative) may improve solubility and bioavailability . Aryl substitutions (e.g., 4-methoxyphenyl) alter NMR chemical shifts (e.g., δ 2.51 ppm for methyl groups) and lipophilicity .

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